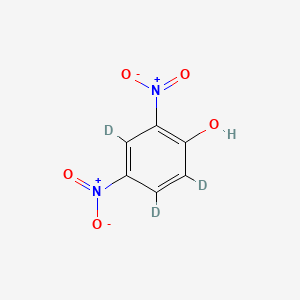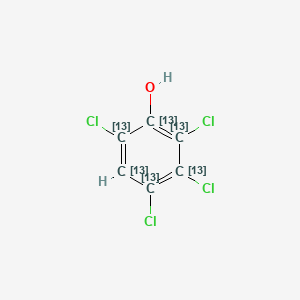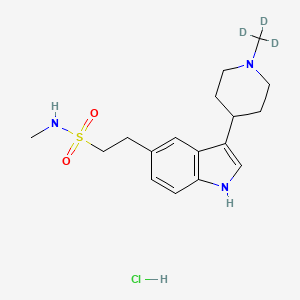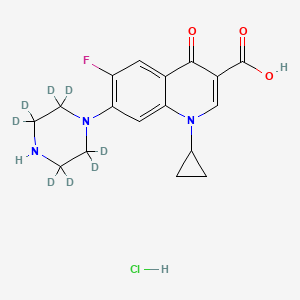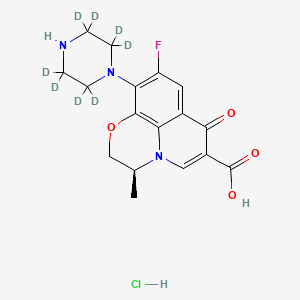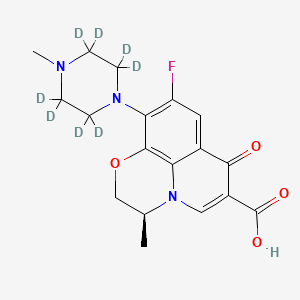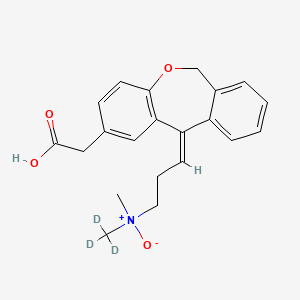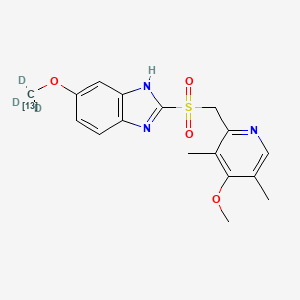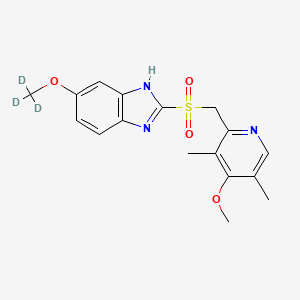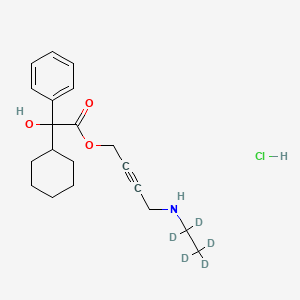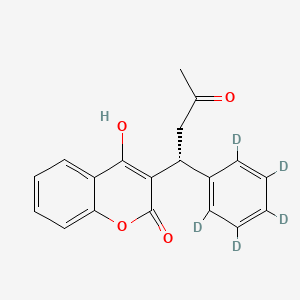
(R)-Warfarin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information about its physical appearance (color, state of matter under standard conditions, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography for solid compounds.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions, the products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Chromatographic Analysis and Bio-Equivalence Studies : A study by Pradhan et al. (2013) developed a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for determining warfarin enantiomers in human plasma. This method, which utilized (R)-Warfarin-d5 and (S)-Warfarin-d5 as internal standards, allowed for the rapid and accurate quantification of warfarin enantiomers, providing insights into their stereo-specific metabolism. This has applications in bio-equivalence studies and therapeutic drug monitoring (Pradhan et al., 2013).
Pharmacogenetics and Dosing Guidelines : Johnson et al. (2011) developed guidelines for warfarin dosing based on CYP2C9 and VKORC1 genotypes. The study highlights the genetic factors influencing warfarin dose variability, emphasizing the need for personalized medicine in anticoagulant therapy. This research has direct implications for clinical practice, guiding physicians in optimizing warfarin dosing for individual patients (Johnson et al., 2011).
Warfarin Drug Interactions : Wells et al. (1994) investigated the interactions of warfarin with drugs and food, providing comprehensive insights into how various substances can affect warfarin's anticoagulant effect. This study is crucial for understanding the safety and efficacy of warfarin therapy, especially in patients with polypharmacy (Wells et al., 1994).
Impact of Genetic Variants on Warfarin Metabolism : Lane et al. (2012) developed population pharmacokinetic models for both R- and S-warfarin using clinical and genetic factors. Their findings contribute to a better understanding of the interindividual variability in the pharmacokinetic parameters of warfarin, which is essential for improving dosing algorithms and reducing the risk of adverse effects (Lane et al., 2012).
Enantiomer-Specific Warfarin Metabolism Studies : Kim et al. (2013) assessed the metabolism of R- and S-warfarin by CYP2C19 and found differences in the efficiency of metabolism for each enantiomer. This research contributes to the understanding of the pharmacogenetics of warfarin and its variable therapeutic responses in different individuals (Kim et al., 2013).
Warfarin Metabolite Profiling : Studies like the one by Jones and Miller (2011) have developed advanced analytical methods for profiling warfarin and its metabolites, enhancing the understanding of warfarin's pharmacokinetics and metabolism. This is crucial for improving therapeutic outcomes and reducing the risk of adverse drug reactions (Jones & Miller, 2011).
Safety And Hazards
This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of what further research could be done with the compound. This could include potential applications, further reactions that could be studied, or improvements that could be made to its synthesis.
For a specific analysis of “®-Warfarin-d5”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound might not have any information available about its mechanism of action or safety and hazards.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “®-Warfarin-d5”. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-VLGPFOJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Warfarin-d5 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


